Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester
Description
Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester is a structurally complex ester derivative of benzeneacetic acid. It features a methoxycarbonyl-substituted phenylamino group at the alpha position of the acetic acid backbone, esterified with a methyl group. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its functionalized aromatic and ester moieties.
Properties
CAS No. |
83529-31-1 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
methyl 2-(N-methoxycarbonylanilino)-2-phenylacetate |
InChI |
InChI=1S/C17H17NO4/c1-21-16(19)15(13-9-5-3-6-10-13)18(17(20)22-2)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI Key |
HYMJHJGHMRYTRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester typically involves multiple steps. One common method includes the esterification of benzeneacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes a benzene ring, a methoxycarbonyl group, and an amino group. The synthesis of this compound often involves multiple steps including the introduction of the methoxycarbonyl group and subsequent esterification processes. For example, remifentanil can be synthesized from piperidine derivatives through acylation and esterification reactions .
Pharmaceutical Applications
2.1 Analgesic Properties
Benzeneacetic acid derivatives, particularly remifentanil, are classified as ultra-short-acting opioid analgesics. They are widely used in surgical procedures due to their rapid onset and quick elimination from the body, allowing for precise control over analgesia during anesthesia .
2.2 Cancer Treatment
Recent studies have explored the potential of benzeneacetic acid derivatives in cancer therapy. Their ability to interact with DNA through topoisomerase inhibition suggests a role in chemotherapeutic applications . For instance, compounds like bisantrene have shown efficacy against various cancer cell lines by inducing DNA strand breaks .
Applications in Drug Development
3.1 Drug Formulation
The compound's properties make it suitable for formulation into injectable anesthetics or as part of combination therapies in pain management protocols. Its rapid metabolism reduces the risk of accumulation and side effects associated with longer-acting opioids .
3.2 Research on New Therapeutics
Ongoing research is focused on modifying the structure of benzeneacetic acid derivatives to enhance their pharmacological profiles. This includes increasing selectivity for specific opioid receptors or reducing adverse effects such as respiratory depression .
Case Studies
4.1 Remifentanil in Clinical Use
A study highlighted the use of remifentanil in outpatient surgeries where rapid recovery is crucial. Patients receiving remifentanil experienced shorter recovery times compared to those treated with traditional opioids .
4.2 Bisantrene's Antitumor Activity
In preclinical trials, bisantrene demonstrated significant antitumor activity against a range of cancer models including colon cancer and leukemia. The mechanism involved DNA interaction leading to apoptosis in cancer cells .
Mechanism of Action
The mechanism by which Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations
- Benzeneacetic acid, 4-(methoxycarbonyl)-, methyl ester (CAS 52853-40-4) This analog retains the methoxycarbonyl and methyl ester groups but lacks the phenylamino linkage.
- Benzeneacetic acid, alpha-(methoxyimino)-2-[(2-methylphenoxy)methyl]-, methyl ester (kresoxim-methyl) Replacing the phenylamino group with a methoxyimino substituent and adding a phenoxy group enhances fungicidal activity. This highlights how electron-withdrawing groups (methoxyimino) and extended aromatic systems improve bioactivity in agrochemicals .
Simplified Derivatives
- Benzeneacetic acid, methyl ester (CAS 101-41-7)
A simpler analog without substituents on the benzene ring or alpha position. Its lower molecular weight and polarity result in a GC retention index of 1.77, contrasting with more polar derivatives .
Physicochemical Properties
Key Observations :
- Polar substituents (e.g., methoxycarbonyl, sulfonylamino) increase molecular weight and polarity, affecting chromatographic retention and solubility.
- Bioactivity correlates with functional groups: methoxyimino enhances antifungal action, while amino groups facilitate drug binding .
Biological Activity
Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester, often referred to as a derivative of benzeneacetic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a methoxycarbonyl group and an amino group attached to the benzene ring. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C16H17NO3
- Molecular Weight : 273.31 g/mol
- CAS Number : 101-85-1
The biological activity of benzeneacetic acid derivatives is primarily attributed to their ability to interact with various biological targets. The methoxycarbonyl and phenylamino groups enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. Research indicates that these compounds may act as inhibitors or modulators of certain enzymes or receptors involved in metabolic pathways.
Antimicrobial Activity
Studies have shown that benzeneacetic acid derivatives exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : A study demonstrated that these compounds possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 50 µg/mL for certain derivatives, indicating strong antibacterial potential .
Anti-inflammatory Activity
Research has indicated that benzeneacetic acid derivatives may possess anti-inflammatory properties. In animal models, these compounds have been shown to reduce inflammation markers such as cytokines and prostaglandins. A notable study reported a significant decrease in paw edema in rats treated with these compounds compared to control groups .
Analgesic Effects
The analgesic activity of benzeneacetic acid derivatives has also been explored. In various pain models, including formalin-induced pain in rodents, these compounds demonstrated a dose-dependent reduction in pain behavior. The mechanism appears to involve the modulation of pain pathways via the inhibition of cyclooxygenase (COX) enzymes .
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of benzeneacetic acid derivatives against multi-drug resistant (MDR) strains of bacteria. The study utilized a series of structural analogs and evaluated their activity through disk diffusion assays. Results indicated that modifications in the side chains significantly influenced antimicrobial potency, with some derivatives outperforming conventional antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In a controlled study involving induced inflammation in mice, researchers administered varying doses of benzeneacetic acid derivatives. The findings revealed a marked decrease in inflammatory cytokines (IL-6 and TNF-alpha) in serum samples from treated mice compared to untreated controls. Histological analysis further confirmed reduced inflammatory cell infiltration in tissues .
Data Tables
| Activity Type | Tested Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|---|
| Antimicrobial | Benzeneacetic acid derivative A | 50 | Strong against E. coli |
| Anti-inflammatory | Benzeneacetic acid derivative B | - | Significant reduction |
| Analgesic | Benzeneacetic acid derivative C | - | Dose-dependent effect |
Q & A
Basic Question: What are the recommended spectroscopic methods for characterizing Benzeneacetic acid, alpha-((methoxycarbonyl)phenylamino)-, methyl ester?
Methodological Answer:
Characterization typically involves a combination of GC-MS (Gas Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance).
- GC-MS : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 280°C at 10°C/min). The compound’s methyl ester group and aromatic backbone produce diagnostic fragments, such as m/z 150 (base peak for methyl phenylacetate) .
- NMR : For structural confirmation, analyze - and -NMR spectra. Key signals include the methoxy group (~δ 3.6–3.8 ppm in ) and carbonyl carbons (~δ 165–175 ppm in ) .
Reference Standards : Compare retention indices (e.g., AI: 1175 in GC-MS) and spectral libraries (e.g., NIST Chemistry WebBook) .
Basic Question: What synthetic routes are available for preparing this compound?
Methodological Answer:
A common route involves esterification of the parent acid with methanol under acidic catalysis.
- Step 1 : React alpha-((methoxycarbonyl)phenylamino)-benzeneacetic acid with methanol (excess) and HSO (catalytic) at reflux (~70°C) for 6–8 hours.
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Alternative Route : Transesterification of a higher alkyl ester (e.g., ethyl ester) with methanol using lipases or base catalysts .
Advanced Question: How can contradictions in spectral data between literature sources be resolved?
Methodological Answer:
Contradictions often arise from isomeric impurities or solvent effects .
- Isomer Identification : Use chiral chromatography (e.g., Chiralpak IG-3 column) to separate enantiomers, as the compound may exist in DL-forms .
- Solvent Calibration : Re-run NMR/GC-MS in standardized solvents (e.g., CDCl for NMR, hexane for GC). For example, methyl ester derivatives may show shifts in carbonyl peaks due to solvent polarity .
- Cross-Validation : Compare with high-purity standards (e.g., CAS 101-41-7 for methyl phenylacetate) .
Advanced Question: How to design experiments for studying its metabolic stability in pharmacological assays?
Methodological Answer:
In vitro metabolic stability assays can be designed as follows:
- Hepatic Microsome Incubation : Incubate the compound (1–10 µM) with rat liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (37°C, pH 7.4).
- Time-Point Sampling : Collect aliquots at 0, 15, 30, and 60 minutes. Quench reactions with ice-cold acetonitrile.
- Analysis : Quantify parent compound degradation via LC-MS/MS (e.g., using a C18 column and MRM transitions). Calculate half-life () using first-order kinetics .
Controls : Include verapamil (high-clearance control) and propranolol (low-clearance control) .
Advanced Question: What strategies are effective for enantiomeric resolution of its chiral derivatives?
Methodological Answer:
Chiral resolution requires chiral stationary phases or derivatization :
- HPLC : Use a Chiralcel OD-H column with hexane/isopropanol (90:10) mobile phase. Monitor elution times for D- and L-forms, which may differ by 1–2 minutes .
- Derivatization : Convert the compound to diastereomers using a chiral derivatizing agent (e.g., Mosher’s acid chloride). Analyze via -NMR for split signals in the methoxy region .
Validation : Compare with optically pure standards synthesized via asymmetric catalysis (e.g., Sharpless epoxidation) .
Basic Question: How to assess its stability under varying pH conditions?
Methodological Answer:
Conduct pH-stability profiling :
- Buffer Preparation : Prepare solutions at pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate).
- Incubation : Add compound (1 mg/mL) to each buffer, incubate at 37°C, and sample at 0, 6, 12, and 24 hours.
- Analysis : Quantify degradation via HPLC (C18 column, UV detection at 254 nm). Calculate degradation rate constants () using pseudo-first-order kinetics .
Advanced Question: What computational methods predict its reactivity in ester hydrolysis?
Methodological Answer:
Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) basis set. Calculate transition-state energies for ester hydrolysis.
- Key parameters: Activation energy (), frontier molecular orbitals (HOMO-LUMO gap) .
MD Simulations : Model solvation effects in water/methanol mixtures using GROMACS. Assess hydrogen bonding between the methoxy group and solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
